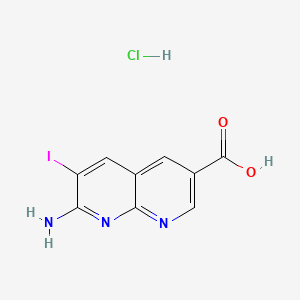

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride

Descripción

Propiedades

Fórmula molecular |

C9H7ClIN3O2 |

|---|---|

Peso molecular |

351.53 g/mol |

Nombre IUPAC |

7-amino-6-iodo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H6IN3O2.ClH/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11;/h1-3H,(H,14,15)(H2,11,12,13);1H |

Clave InChI |

RCUDEAJHTLQWTR-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)I.Cl |

Origen del producto |

United States |

Métodos De Preparación

Multi-Step Synthesis Starting from 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid

A relevant synthetic route, adapted from related naphthyridine derivatives, involves:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | Starting from 6-amino-3-bromo-2-picoline derivatives | Intermediate for further functionalization |

| 2 | Alkylation of hydroxy group | Potassium hydroxide, ethanol, water, ethyl iodide, reflux for 5 days | Formation of ethyl-substituted intermediate |

| 3 | Amination at position 7 | Amination reagents under controlled conditions | Introduction of amino group |

| 4 | Iodination at position 6 | Iodine or iodinating agents in DMF or similar solvents | Selective iodination |

| 5 | Hydrochloride salt formation | Treatment with hydrochloric acid | Final product: 7-amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride |

This sequence is supported by the example of synthesis of related naphthyridine-3-carboxylic acid derivatives, where prolonged reflux with alkyl iodides and potassium hydroxide in ethanol-water mixtures is used to functionalize the core structure.

Friedlander-Type Condensation in Water Using Ionic Liquid Catalysts

A novel and environmentally friendly approach involves the gram-scale synthesis of 1,8-naphthyridines via Friedlander condensation catalyzed by choline hydroxide ionic liquid in water. This metal-free, biocompatible catalyst promotes the condensation of pyridine-containing starting materials with active methylene carbonyl compounds under mild conditions (50 °C, 10-11 hours), yielding substituted naphthyridines with excellent yields (>90%).

Although this method has been demonstrated for various 1,8-naphthyridine derivatives, its adaptation for the synthesis of this compound would involve:

- Using appropriately substituted aminopyridines and carbonyl compounds,

- Incorporating iodination either before or after the condensation step,

- Followed by purification and salt formation.

This approach offers advantages such as aqueous reaction medium, avoidance of toxic metal catalysts, and easy catalyst recovery.

Research Findings and Analytical Characterization

Influence of Substituents on Reactivity

- The presence of the electron-withdrawing iodine substituent at position 6 enhances the nucleophilicity of the amino group at position 7, facilitating subsequent functionalization and biological activity.

- Carboxylic acid functionality at position 3 provides a handle for salt formation and further derivatization.

Analytical Methods

- Purity and structure confirmation are achieved by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

- Melting point determination and thin-layer chromatography (TLC) monitor reaction progress and product purity.

- High-performance liquid chromatography (HPLC) is used for final product purity assessment.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Aplicaciones Científicas De Investigación

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antibacterial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 7-amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride and related naphthyridine/quinolone derivatives:

Physicochemical Properties

- Iodine vs. Halogen Substitutions : Iodo groups are less electronegative than fluoro or chloro but confer greater steric bulk. This may reduce membrane permeability compared to fluoro analogs but improve target selectivity in certain contexts .

- Amino Group Impact: The 7-amino group in the target compound could enhance solubility in aqueous environments, a critical factor in drug formulation, compared to lipophilic substituents like cyclopropyl or aryl groups in other derivatives .

Actividad Biológica

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride (CAS: 2691878-85-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula : C9H7ClIN3O2

Molecular Weight : 351.53 g/mol

CAS Number : 2691878-85-8

The compound features a naphthyridine core, which is known for its pharmacological potential, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Recent studies highlight the anticancer potential of naphthyridine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

The compound's mechanism involves DNA intercalation, leading to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Naphthyridine derivatives have been reported to possess antimicrobial properties. Studies indicate that compounds similar to 7-amino-6-iodo-1,8-naphthyridine exhibit activity against various pathogens, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal activity in vitro.

The specific mechanisms include inhibition of nucleic acid synthesis and disruption of cell wall integrity.

Case Study 1: Anticancer Efficacy in Vivo

A study investigated the in vivo efficacy of this compound in tumor-bearing mice. The results indicated a significant reduction in tumor volume compared to control groups, suggesting effective systemic bioavailability and therapeutic action.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of naphthyridine derivatives revealed that modifications at the amino and carboxylic acid positions significantly influence biological activity. For instance, substituents at the 6-position enhance anticancer potency by improving binding affinity to target proteins involved in cell cycle regulation.

Q & A

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental IC₅₀ results?

- Methodological Answer :

- Re-evaluate Docking Parameters : Include explicit water molecules or adjust protonation states (e.g., carboxylic acid vs. carboxylate).

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Case Study : If simulations predict nM affinity but IC₅₀ is µM, check for off-target interactions or aggregation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.